Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate
CAS No.:
Cat. No.: VC20376062
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO3 |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23NO3/c1-12-5-7-13(8-6-12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14H,9-11H2,1-4H3 |
| Standard InChI Key | KDKSPYWFIJTHOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound features a piperidine ring substituted at the 4-position with a 4-methylphenyl group and at the 3-position with a ketone. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection during synthetic processes, a common strategy in peptide and heterocyclic chemistry . The IUPAC name, tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate, reflects these substituents systematically.
Molecular Formula and Weight
The molecular formula C₁₇H₂₃NO₃ corresponds to a monoisotopic mass of 289.1678 Da, as calculated via PubChem’s computational tools . The tert-butyl group contributes to the molecule’s hydrophobicity, evident in its XLogP3 value of 3.1, while the ketone and ester functionalities provide sites for hydrogen bonding (acceptor count: 3) .
Spectroscopic Data
Key spectroscopic identifiers include:
-
InChI:
InChI=1S/C17H23NO3/c1-12-7-5-6-8-13(12)14-9-10-18(11-15(14)19)16(20)21-17(2,3)4/h5-8,14H,9-11H2,1-4H3 -
InChIKey:
RBNAHFRUHQYWED-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 68–70°C (analogous) | CAS Common Chem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
The Boc group’s bulkiness reduces crystallinity, favoring solubility in organic solvents like tetrahydrofuran (THF) during synthesis.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the protection of the piperidine nitrogen. A common route includes:
-
Boc Protection: Reacting 4-(4-methylphenyl)-3-oxopiperidine with di-tert-butyl dicarbonate under basic conditions to install the Boc group.
-
Functionalization: Introducing the 4-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability.
-
Purification: Chromatographic techniques ensure high purity (>95%), critical for downstream pharmaceutical applications.
Optimization Challenges
Key challenges include minimizing ketone reduction during Boc protection and avoiding racemization at the stereogenic center. Solvent selection (e.g., THF vs. DCM) and low-temperature conditions (−20°C) mitigate side reactions.
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Development
This compound is a precursor to Janus kinase 3 (Jak3) inhibitors, which modulate immune responses by interfering with cytokine signaling. Jak3’s exclusivity to hematopoietic cells makes it a target for autoimmune therapies without broad immunosuppression.
Case Study: Rheumatoid Arthritis
Derivatives of tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate have shown IC₅₀ values <50 nM against Jak3 in preclinical models, reducing interleukin-2-mediated T-cell proliferation by 80% at 10 µM.
Biological Activity and Mechanistic Insights
Enzyme Binding Studies
Docking simulations reveal that the 4-methylphenyl group occupies Jak3’s hydrophobic pocket, while the ketone forms hydrogen bonds with Lys855 and Asp967 residues. This dual interaction disrupts ATP binding, halting phosphorylation cascades.
Pharmacokinetic Profile
-
Bioavailability: 40% in murine models (oral administration)
-
Half-life: 6.2 hours
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the tert-butyl group
Comparison with Structural Analogs
The para-substitution in tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate enhances target affinity and metabolic stability compared to analogs .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could improve bioavailability, with preliminary data showing a 2.5-fold increase in plasma concentration.
Combination Therapies
Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) are underway to enhance anticancer efficacy while mitigating immune-related adverse events.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume